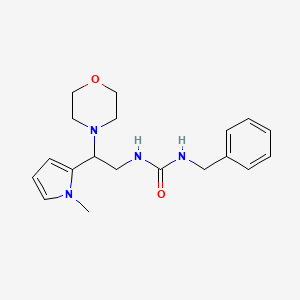

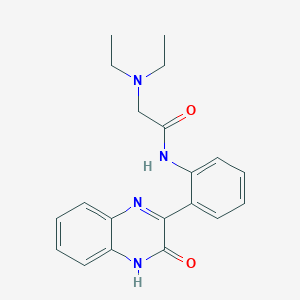

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives have been studied for their potential in forming complexes with other molecules, as well as for their antiepileptic properties and as inhibitors of various enzymes and proteins.

Synthesis Analysis

The synthesis of urea derivatives often involves the condensation of amines with isocyanates under mild conditions. For example, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized by condensation of an amine with substituted phenyl isocyanates . Similarly, the synthesis of the compound would likely involve the condensation of an appropriate amine with an isocyanate derivative containing the 1-methyl-1H-pyrrol-2-yl and morpholinoethyl groups.

Molecular Structure Analysis

The molecular structure of urea derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, and HRMS. For instance, the structure of a polyheterocyclic compound was fully characterized by 1D and 2D NMR, FT-IR, and HRMS . Single-crystal X-ray diffraction can also be used to confirm the structure of urea derivatives in the crystalline state .

Chemical Reactions Analysis

Urea derivatives can participate in complexation reactions, where they form complexes with other molecules through hydrogen bonding. The association of urea derivatives with other molecules can be influenced by substituent effects, as studied through NMR spectroscopy and quantum chemical calculations . The breaking of intramolecular hydrogen bonds in urea derivatives is a crucial step for complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, can be influenced by the nature of the substituents on the urea moiety. The antiepileptic properties of certain urea derivatives were evaluated using MES and scPTZ seizure tests, and their neurotoxicity was determined by the rotorod test . The inhibition activity of urea derivatives to enzymes like acetylcholinesterase and butyrylcholinesterase has also been tested, indicating their potential as inhibitors .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a compound that has been explored within the context of medicinal chemistry and synthetic methodologies, contributing significantly to the development of potential therapeutic agents and understanding molecular interactions.

Stereoselective Synthesis : The compound has been involved in the stereoselective synthesis processes, particularly as an active metabolite of potent kinase inhibitors. Such processes are crucial for the development of drugs with targeted therapeutic effects, demonstrating the compound's role in advancing pharmacological research (Zecheng Chen et al., 2010).

Corrosion Inhibition : In a different application, derivatives of this compound have been studied for their potential as corrosion inhibitors. This research is significant for the protection of metals in industrial applications, indicating the versatility of the compound beyond biomedical applications (M. Jeeva et al., 2015).

Cardiac Myosin Activation : Explorations into flexible urea derivatives have shown that compounds including the 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea scaffold can act as selective cardiac myosin ATPase activators. This suggests potential applications in treating systolic heart failure, highlighting the compound's importance in cardiovascular research (M. Manickam et al., 2017).

ROCK Inhibition : The compound has been part of studies identifying new classes of inhibitors for Rho-associated protein kinases (ROCK), which are critical in various physiological processes, including cancer progression and cardiovascular diseases. These studies underscore the compound's potential in developing treatments for a range of conditions (Roberta Pireddu et al., 2012).

Molecular Interaction Studies

Anion Complexation : The compound's framework has contributed to understanding anion complexation chemistry, serving as a basis for developing neutral anion sensors and receptors. This research is crucial for advancements in chemical sensing technologies and molecular recognition (P. Dydio et al., 2011).

Molecular Docking : Studies have also leveraged the compound in molecular docking research, exploring its binding affinities and interactions with biological targets. This approach is instrumental in drug design and discovery, providing insights into the molecular basis of drug-receptor interactions (A. El-Azab et al., 2016).

Propriétés

IUPAC Name |

1-benzyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZGMWOUYFFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B2527645.png)

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)

![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)